

Application Notes and Protocols: In Vitro Applications of Coumarin-7-pinacolboronate

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Compound of Interest

Compound Name: Coumarin-7-pinacolboronate

Cat. No.: B563854

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Introduction

Coumarin-7-pinacolboronate (CBU) is a valuable fluorescent probe for the detection and quantification of reactive oxygen species (ROS) in vitro. Its application is particularly prominent in the study of oxidative stress and cellular signaling pathways. CBU itself is weakly fluorescent, but upon reaction with specific ROS, it undergoes an oxidative cleavage of the pinacolboronate group to yield the highly fluorescent molecule 7-hydroxycoumarin (umbelliferone). This "turn-on" fluorescent response allows for the sensitive detection of ROS in various biological and chemical systems. The primary target for CBU is hydrogen peroxide (H_2O_2), but it also shows reactivity towards other ROS such as hypochlorous acid and peroxynitrite.[1][2]

These application notes provide an overview of the in vitro uses of **Coumarin-7-pinacolboronate**, including detailed protocols for its application in cell-based assays and quantitative data for its performance.

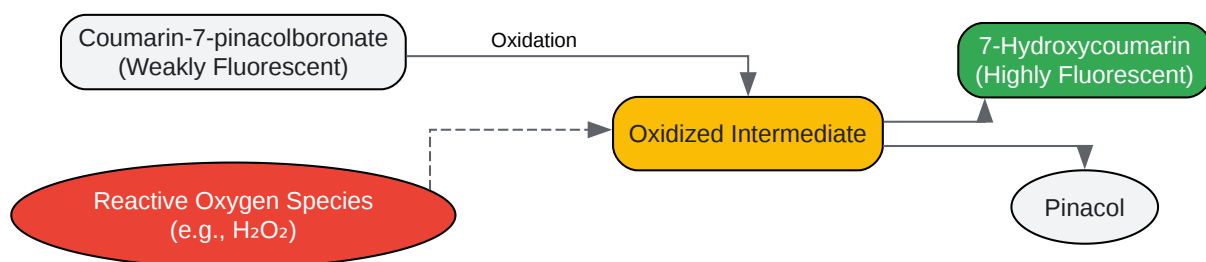
Chemical and Spectroscopic Properties

Proper handling and storage of **Coumarin-7-pinacolboronate** are crucial for its performance as a fluorescent probe. Below is a summary of its key properties and the spectroscopic characteristics of its reaction product, 7-hydroxycoumarin.

Property	Value	Reference
Chemical Name	Coumarin-7-pinacolboronate	
Molecular Formula	C ₁₅ H ₁₇ BO ₄	
Molecular Weight	272.10 g/mol	
CAS Number	190788-61-5	[1]
Appearance	White to off-white solid	
Storage	Store at -20°C, protect from light	
Solubility	Soluble in DMSO and ethanol	
Product Name	7-Hydroxycoumarin (Umbelliferone)	
Excitation Wavelength (max)	~360-415 nm	
Emission Wavelength (max)	~454-473 nm	[3]
Quantum Yield (Φ) of Product	Can reach up to 0.83 for similar coumarin derivatives	[4][5]

Signaling Pathway: Detection of Reactive Oxygen Species

The detection mechanism of **Coumarin-7-pinacolboronate** is based on a specific chemical reaction with reactive oxygen species. This process involves the oxidative cleavage of the boronate ester, leading to the formation of the fluorescent product, 7-hydroxycoumarin.



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Caption: Reaction mechanism of **Coumarin-7-pinacolboronate** with ROS.

Experimental Protocols

Protocol 1: In Vitro Detection of Hydrogen Peroxide (Acellular)

This protocol describes the use of **Coumarin-7-pinacolboronate** to detect H₂O₂ in a cell-free system using a fluorescence plate reader.

Materials:

- **Coumarin-7-pinacolboronate** (CBU)
- Dimethyl sulfoxide (DMSO)
- Hydrogen peroxide (H₂O₂)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well black, clear-bottom microplate
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of CBU: Dissolve CBU in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.
- Prepare a working solution of CBU: Dilute the 10 mM stock solution in PBS (pH 7.4) to a final concentration of 100 µM.
- Prepare H₂O₂ standards: Prepare a series of H₂O₂ dilutions in PBS (e.g., 0-100 µM).
- Assay setup: In a 96-well plate, add 50 µL of the 100 µM CBU working solution to each well.

- Initiate the reaction: Add 50 μ L of the H_2O_2 standards to the respective wells. Include a blank control with 50 μ L of PBS instead of H_2O_2 .
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Fluorescence measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360-415 nm and emission at ~454-473 nm.

Protocol 2: Detection of Intracellular ROS in Adherent Cells

This protocol details the use of CBU for the detection of intracellular ROS in cultured adherent cells via fluorescence microscopy.

Materials:

- Adherent cells (e.g., HeLa, A549)
- Complete cell culture medium
- **Coumarin-7-pinacolboronate** (CBU) stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- ROS-inducing agent (e.g., H_2O_2 , menadione) or experimental compounds
- Fluorescence microscope with appropriate filters

Procedure:

- Cell Seeding: Seed cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips or a μ -slide) at a density that will result in 70-80% confluency on the day of the experiment.
- Cell Treatment: On the day of the experiment, remove the culture medium and treat the cells with the ROS-inducing agent or experimental compounds diluted in serum-free medium or PBS for the desired time. Include an untreated control group.

- **Probe Loading:** Remove the treatment solution and wash the cells twice with warm PBS. Add fresh, serum-free medium containing 5-10 μM CBU (diluted from the stock solution).
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- **Washing:** Remove the probe-containing medium and wash the cells twice with warm PBS.
- **Imaging:** Add fresh PBS or imaging buffer to the cells. Immediately image the cells using a fluorescence microscope. Use a DAPI or similar filter set (Excitation: ~360/40 nm, Emission: ~460/50 nm).

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is essential to determine the potential cytotoxicity of the probe and any experimental compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Adherent cells
- Complete cell culture medium
- **Coumarin-7-pinacolboronate (CBU)**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well clear microplate
- Microplate reader (absorbance at 570 nm)

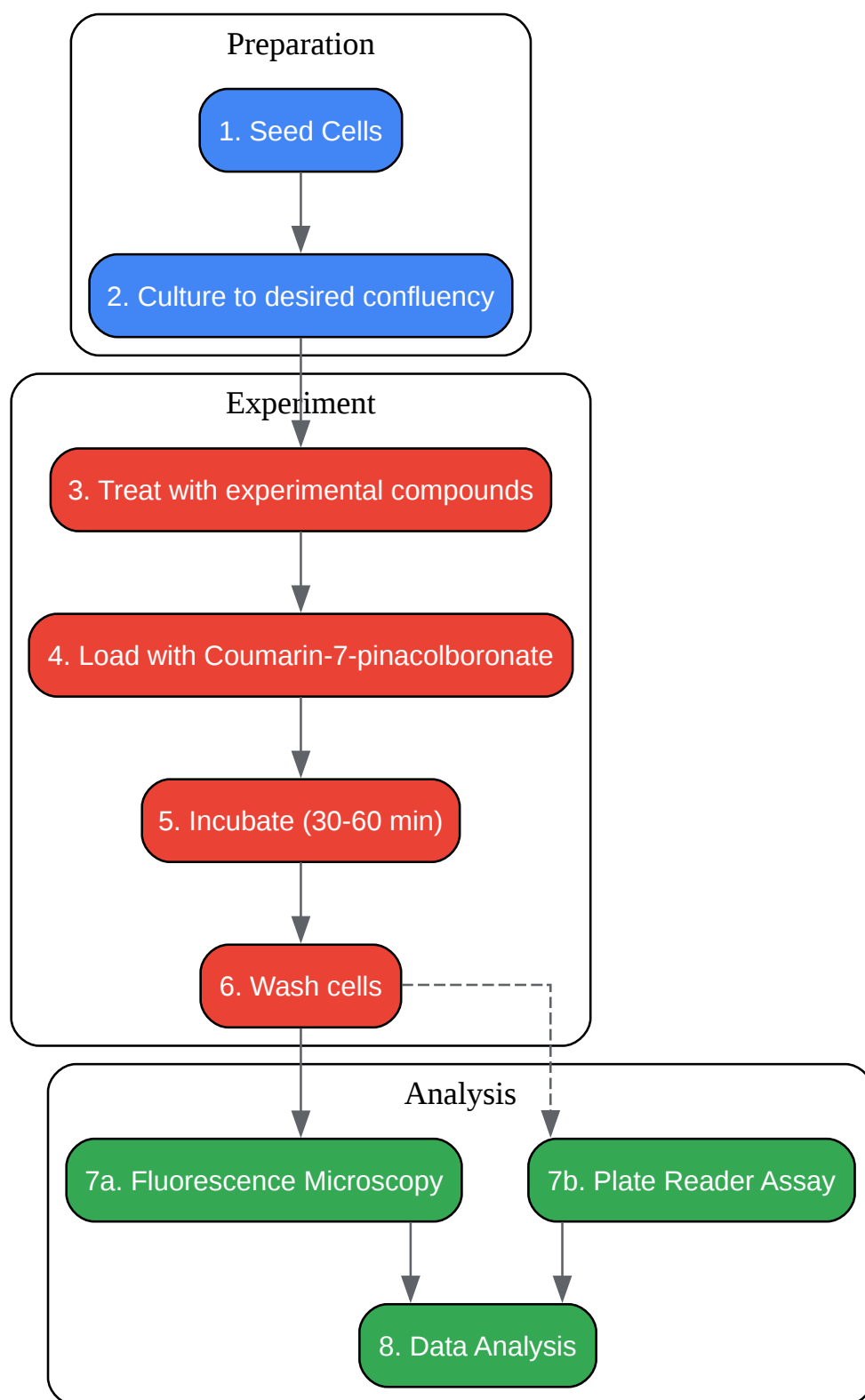
Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to attach overnight.

- **Treatment:** Treat the cells with various concentrations of CBU (e.g., 0-100 μ M) for the same duration as the ROS detection experiment.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Experimental Workflow for Cellular ROS Detection

The following diagram illustrates a typical workflow for detecting intracellular ROS using **Coumarin-7-pinacolboronate**.



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Caption: A generalized workflow for intracellular ROS detection.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of **Coumarin-7-pinacolboronate** and similar coumarin-based boronate probes for ROS detection.

Parameter	Value/Range	Target ROS	Cell Line/System	Reference
Working Concentration	5 - 100 μM	H_2O_2 , Peroxynitrite	In vitro & Cell-based	[6] [7]
Detection Limit	0.17 nM - 0.385 μM	H_2O_2	In vitro	
Fluorescence Increase	Up to 25-fold	H_2O_2	In vitro	
Selectivity	High for H_2O_2 over other ROS (e.g., $^1\text{O}_2$, ^-OCl , NO)	H_2O_2	In vitro	[7]
IC_{50} (Cytotoxicity)	> 50 μM (for similar coumarin derivatives)	N/A	HepG2, HL60	[8] [9] [10] [11]

Conclusion

Coumarin-7-pinacolboronate is a versatile and sensitive fluorescent probe for the in vitro detection of reactive oxygen species, particularly hydrogen peroxide. The provided protocols and data serve as a guide for researchers to effectively utilize this tool in their studies of oxidative stress and cellular signaling. As with any fluorescent probe, it is crucial to perform appropriate controls and to be mindful of potential artifacts, such as cytotoxicity at high concentrations or non-specific fluorescence. With careful experimental design, **Coumarin-7-pinacolboronate** can provide valuable insights into the complex roles of ROS in biological systems.

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